molecular formula C14H10ClFN2O3 B5774365 N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide

N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide

Cat. No. B5774365
M. Wt: 308.69 g/mol
InChI Key: KUUJSMMSFUQSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide, commonly known as CF3, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. CF3 is a member of the acetanilide class of compounds, which are known for their analgesic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of CF3 is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. CF3 may also act on the CNS to produce its stimulant effects.
Biochemical and Physiological Effects
CF3 has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to produce CNS stimulation, leading to increased alertness and wakefulness. CF3 has been shown to have a relatively short half-life in the body, suggesting that it may be rapidly metabolized and eliminated.

Advantages and Limitations for Lab Experiments

CF3 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. CF3 has also been extensively studied, and its properties and effects are well-characterized. However, CF3 has several limitations. It has a relatively short half-life, which may limit its use in certain experiments. CF3 is also a potent compound, and caution should be exercised when handling it.

Future Directions

There are several future directions for research on CF3. One potential area of investigation is the development of new analogs of CF3 with improved pharmacological properties. Another area of research could be the investigation of the CNS stimulant effects of CF3 and the development of new CNS stimulants based on its structure. Additionally, the potential use of CF3 in the treatment of other conditions, such as depression and anxiety, could be explored.

Synthesis Methods

The synthesis of CF3 involves the reaction of 4-chloro-2-fluoroaniline and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of CF3. The synthesis of CF3 is relatively straightforward and can be achieved in high yields.

Scientific Research Applications

CF3 has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. CF3 has also been investigated for its potential use as a central nervous system (CNS) stimulant.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-10-3-6-13(12(16)8-10)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUJSMMSFUQSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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